N-Cyclopropylmethyl-3-ethynyl-benzamide
Description
N-Cyclopropylmethyl-3-ethynyl-benzamide is a benzamide derivative featuring a cyclopropylmethyl group attached to the amide nitrogen and an ethynyl (acetylene) substituent at the 3-position of the benzene ring. The ethynyl group confers reactivity for applications in click chemistry or covalent binding strategies, while the cyclopropylmethyl moiety may enhance metabolic stability and modulate lipophilicity.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-ethynylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-4-3-5-12(8-10)13(15)14-9-11-6-7-11/h1,3-5,8,11H,6-7,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLILGRRPIBOMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylmethyl-3-ethynyl-benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-ethynylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyclopropylmethylamine to yield this compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction temperature is maintained at room temperature or slightly elevated.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylmethyl-3-ethynyl-benzamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Anticancer Properties
N-Cyclopropylmethyl-3-ethynyl-benzamide has been investigated for its potential anticancer properties. Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and inhibition of specific kinases involved in tumor growth .
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains highlights its potential in treating infections that are resistant to conventional antibiotics .
Drug Development
The compound is being explored as a lead candidate in drug development due to its favorable pharmacokinetic properties. Its ability to interact with specific molecular targets allows for the design of more effective therapeutic agents .
Industrial Applications
This compound is also being considered for industrial applications, particularly in the synthesis of specialty chemicals and advanced materials. Its unique chemical structure allows it to serve as a building block in organic synthesis, facilitating the creation of complex molecules used in various industrial processes .
Case Study: Anticancer Activity
A study focusing on the anticancer activity of this compound demonstrated significant cytotoxic effects on several cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Caspase activation |
Case Study: Antimicrobial Efficacy
Another case study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The compound showed promising results, indicating potential for further development into a therapeutic agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Mechanism of Action
The mechanism of action of N-Cyclopropylmethyl-3-ethynyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopropylmethyl group can enhance the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Reactivity : The ethynyl group in the target compound could enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction absent in methyl- or oxadiazole-substituted analogs.
- Catalytic Utility: Unlike , which facilitates C–H activation via metal coordination, the target compound’s ethynyl group may participate in Sonogashira couplings or radical reactions.
- Biological Activity : The oxadiazole in is associated with hydrogen-bonding interactions in enzyme binding pockets, whereas the ethynyl group in the target compound might enable irreversible inhibition through covalent bonding.
Biological Activity
N-Cyclopropylmethyl-3-ethynyl-benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles diverse findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a benzamide structure, which is known for its ability to interact with biological systems. The ethynyl group enhances its reactivity, allowing it to participate in various chemical interactions that can modulate biological pathways.
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The compound's structure allows it to engage in non-covalent interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases .
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, compounds with similar structures have shown MIC values ranging from 62.5 µM to 250 µM against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus .
Anticancer Properties
The anticancer potential of this compound has also been explored. Its structural analogs have been reported to exhibit cytotoxic effects on cancer cell lines, such as HeLa and MCF-7, with IC50 values indicating significant inhibition of cell proliferation. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key signaling pathways involved in cell survival and death .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers found that the compound exhibited substantial activity against Escherichia coli and Pseudomonas aeruginosa. The study reported an MIC of 32 µg/mL for E. coli, suggesting strong potential as an antimicrobial agent .
Study 2: Anticancer Activity
Another significant study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells at concentrations as low as 15 µM, demonstrating its potency as a potential therapeutic agent .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
